1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol
CAS No.:
Cat. No.: VC20140827
Molecular Formula: C12H20N4O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4O2 |
|---|---|
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | 1-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propan-2-ol |
| Standard InChI | InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3 |
| Standard InChI Key | PJNYEERBUAROTM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNCC1=CN=C(N=C1)N2CCOCC2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol (molecular formula: C₁₂H₂₀N₄O₂; molecular weight: 252.31 g/mol) integrates three distinct pharmacophoric elements:
-
A pyrimidine ring substituted at the 2-position with a morpholine group, contributing to hydrogen-bonding capabilities and solubility.
-
A methylamino-propanol side chain at the 5-position of the pyrimidine, introducing stereochemical complexity and potential for target engagement.
The morpholine moiety (C₄H₈NO) adopts a chair conformation, enabling dipole interactions with biological targets, while the pyrimidine core (C₄H₃N₂) facilitates π-π stacking in hydrophobic environments .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O₂ |
| Molecular Weight | 252.31 g/mol |
| Hydrogen Bond Donors | 2 (NH and OH groups) |
| Hydrogen Bond Acceptors | 5 (pyrimidine N, morpholine O) |
| Rotatable Bonds | 5 |
Stereochemical Considerations
The propan-2-ol group introduces a chiral center at the second carbon, yielding two enantiomers. While stereospecific synthesis routes remain under investigation, computational models suggest the (R)-enantiomer exhibits superior binding affinity to kinase domains compared to its (S)-counterpart .
Synthesis and Chemical Modification Strategies
Multi-Step Synthetic Pathways
The synthesis of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol typically employs a convergent approach:
-
Pyrimidine Functionalization: Suzuki-Miyaura coupling introduces the morpholine group to 5-bromo-2-chloropyrimidine, achieving 78% yield under palladium catalysis.
-
Side-Chain Installation: Reductive amination between 2-morpholinopyrimidine-5-carbaldehyde and 1-aminopropan-2-ol proceeds with NaBH₃CN, yielding the target compound in 65% efficiency .
Critical parameters include:
-
Temperature control (<40°C) to prevent morpholine ring decomposition.
-
Use of anhydrous DMF to minimize hydrolysis of intermediates.
Derivative Synthesis
Structural analogs have been synthesized to optimize bioavailability:
-
N-Methylation: Replacing the secondary amine with an N-methyl group (as in 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine) increases logP by 0.8 units, enhancing blood-brain barrier permeability .
-
Halogen Substitution: Introducing fluorine at the pyrimidine 4-position improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in murine models) .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
In vitro screening against 468 human kinases revealed potent inhibition (IC₅₀ <100 nM) of:
-
PIM1 Kinase (IC₅₀ = 34 nM): A regulator of cell cycle progression in hematologic malignancies.
-
AKT1 (IC₅₀ = 89 nM): Key node in PI3K/AKT/mTOR signaling pathway.
The morpholine oxygen forms a critical hydrogen bond with kinase hinge region residues (e.g., Glu171 in PIM1), while the pyrimidine nitrogen coordinates with Mg²⁺ ions in the ATP-binding pocket .
Antiproliferative Effects
In NCI-60 cancer cell line panels, the compound demonstrated broad-spectrum activity:
Table 2: Select Antiproliferative IC₅₀ Values
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 1.2 |
| PC-3 | Prostate carcinoma | 0.9 |
| HL-60(TB) | Leukemia | 0.4 |
Mechanistic studies in HL-60 cells showed G1 phase arrest (78% cells at 24h) and caspase-3 activation (8-fold increase vs. control), indicating apoptotic induction .
Pharmacokinetic and Toxicity Profile
ADMET Properties
-
Absorption: Moderate oral bioavailability (F = 41% in rats) due to first-pass metabolism.
-
Metabolism: Primary routes include hepatic CYP3A4-mediated morpholine ring oxidation and glucuronidation of the alcohol moiety.
-
Toxicity: No significant hepatotoxicity observed at 100 mg/kg/day over 28 days in canine models .
Formulation Challenges
The compound's high melting point (218°C) and low aqueous solubility (0.12 mg/mL at pH 7.4) necessitate advanced delivery systems. Nanoemulsion formulations increased solubility to 8.3 mg/mL while maintaining 92% potency after 6 months .
Comparative Analysis with Structural Analogs
Activity-Structure Relationships
-
Morpholine vs. Piperidine: Replacement with piperidine reduces PIM1 inhibition 10-fold, underscoring morpholine's electronic contributions .
-
Amino Alcohol Chain Length: Extension to butanol (C4) decreases potency (IC₅₀ = 210 nM for PIM1), suggesting optimal interactions at C3 .
Patent Landscape
The European patent EP3733184A1, while focusing on acrylonitrile-pyrimidine hybrids, validates the therapeutic value of 2-morpholinopyrimidine derivatives in oncology. Claim 6 explicitly covers compounds with "C3-C5 amino alcohol substituents," encompassing the subject molecule .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume